molecular formula C24H18O2 B14410015 1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one) CAS No. 85290-01-3

1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one)

Katalognummer: B14410015
CAS-Nummer: 85290-01-3
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: CBMMXJHQXVPFHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) is a complex organic compound characterized by its unique binaphthalene structure

Vorbereitungsmethoden

The synthesis of 1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) typically involves multi-step organic reactions. One common method includes the coupling of naphthalene derivatives under specific conditions to form the binaphthalene core, followed by the introduction of ethanone groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency.

Analyse Chemischer Reaktionen

1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, altering its functional groups.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others, often using reagents like halogens or alkylating agents.

Major products from these reactions depend on the specific reagents and conditions used, often resulting in modified binaphthalene structures with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism by which 1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) exerts its effects involves its interaction with specific molecular targets. The binaphthalene core allows for strong π-π interactions, while the ethanone groups can participate in hydrogen bonding and other interactions. These properties enable the compound to engage in various pathways, influencing chemical and biological processes.

Vergleich Mit ähnlichen Verbindungen

Compared to other binaphthalene derivatives, 1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) stands out due to its specific functional groups and structural configuration. Similar compounds include:

    1,1’-Binaphthalene: Lacks the ethanone groups, leading to different reactivity and applications.

    1,1’-Binaphthyl: Another derivative with distinct properties and uses.

    1,1’-Dinaphthyl: Similar core structure but different functionalization.

Eigenschaften

CAS-Nummer

85290-01-3

Molekularformel

C24H18O2

Molekulargewicht

338.4 g/mol

IUPAC-Name

1-[8-(8-acetylnaphthalen-1-yl)naphthalen-1-yl]ethanone

InChI

InChI=1S/C24H18O2/c1-15(25)19-11-3-7-17-9-5-13-21(23(17)19)22-14-6-10-18-8-4-12-20(16(2)26)24(18)22/h3-14H,1-2H3

InChI-Schlüssel

CBMMXJHQXVPFHU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC2=C1C(=CC=C2)C3=CC=CC4=C3C(=CC=C4)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.